POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE
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Overview
Description
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE is a chemical compound with the CAS number 1007039-88-4.
Preparation Methods
The synthesis of POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE involves several steps. One common method includes the reaction of 2-carboxy-5-aminophenol with 3-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonylamino group can also participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
POTASSIUM 2-HYDROXY-4-(3-NITROBENZENESULFONAMIDO)BENZOATE can be compared with similar compounds such as:
Potassium;2-carboxy-5-[(4-nitrophenyl)sulfonylamino]phenolate: This compound has a similar structure but with the nitro group in a different position, which can affect its reactivity and biological activity.
Sodium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate: The sodium salt of the compound, which may have different solubility and stability properties.
Potassium;2-carboxy-5-[(3-aminophenyl)sulfonylamino]phenolate: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
IUPAC Name |
potassium;2-carboxy-5-[(3-nitrophenyl)sulfonylamino]phenolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S.K/c16-12-6-8(4-5-11(12)13(17)18)14-23(21,22)10-3-1-2-9(7-10)15(19)20;/h1-7,14,16H,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZZMLAZCKBPFS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)[O-])[N+](=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9KN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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